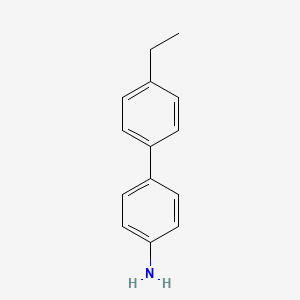

4'-Ethyl-4-biphenylamine

Description

Contextual Significance of Biphenylamine Scaffolds in Synthetic Chemistry

Biphenyl (B1667301) scaffolds, consisting of two phenyl rings linked together, are fundamental building blocks in the creation of a wide array of organic molecules. rsc.org Their derivatives are integral to the development of pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The versatility of the biphenyl structure allows for the introduction of various functional groups, which can fine-tune the molecule's properties for specific applications. nih.govrsc.org For instance, the biphenyl moiety is found in several approved drugs and is a key component in the design of new therapeutic agents, particularly in cancer therapy. nih.gov The ability to create diverse derivatives through established synthetic methods like the Suzuki-Miyaura coupling and Friedel-Crafts reactions underscores the importance of this scaffold in modern organic synthesis. rsc.orgnih.govrsc.org

Scope and Objectives of Academic Inquiry Pertaining to 4'-Ethyl-4-biphenylamine

The primary objectives of studying this compound include:

Developing efficient and scalable synthetic routes.

Characterizing its chemical and physical properties.

Investigating its utility as an intermediate in the synthesis of advanced materials.

Research Findings on this compound

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C14H15N. chemicalbook.com Its structure consists of a biphenyl core with an ethyl group at the 4'-position and an amino group at the 4-position. The presence of these functional groups imparts specific characteristics to the molecule.

Data sourced from ChemicalBook. chemicalbook.com

Synthesis

The synthesis of this compound and related biphenyl derivatives often involves cross-coupling reactions. A common and effective method is the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bond between the two phenyl rings. nih.gov This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst.

Another significant synthetic approach is the Friedel-Crafts reaction, which can be used to introduce the ethyl group onto the biphenyl scaffold. rsc.org These established synthetic methodologies allow for the targeted production of this compound and its analogues.

Potential Applications in Research

While specific, large-scale applications of this compound are still under investigation, its structural motifs suggest potential utility in several areas of research:

Liquid Crystals: Biphenyl derivatives are extensively studied for their liquid crystalline properties. scispace.comtandfonline.com The elongated, rigid structure of the biphenyl core, combined with flexible terminal groups like the ethyl substituent, is a common feature in molecules that exhibit liquid crystal phases. Research in this area would involve synthesizing derivatives of this compound and studying their phase behavior.

Organic Electronics: The biphenylamine scaffold is a component of some materials used in organic light-emitting diodes (OLEDs). researchgate.net The amine group can act as an electron-donating group, influencing the electronic properties of the molecule. Further research could explore the potential of this compound as a building block for hole-transporting materials or as a host material in OLEDs.

Medicinal Chemistry: Biphenyl scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with various biological targets. nih.govdoaj.org While there is no direct evidence of this compound itself being a therapeutic agent, it could serve as a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCSKBJWADPKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304032 | |

| Record name | 4′-Ethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5728-70-1 | |

| Record name | 4′-Ethyl[1,1′-biphenyl]-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5728-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-Ethyl[1,1′-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5728-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethyl 4 Biphenylamine and Analogous Biphenylamines

Established Catalytic Cross-Coupling Reactions

Catalytic cross-coupling reactions represent a cornerstone of modern synthetic organic chemistry, providing powerful tools for the construction of C-C bonds. These transformations, many of which were recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. wikipedia.orgacs.org The versatility and efficiency of these methods make them indispensable for creating biaryl structures, such as those found in biphenylamines.

Palladium-Catalyzed Approaches

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming carbon-carbon bonds. snnu.edu.cnmit.edu The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com A palladium(0) species initiates the cycle by inserting into the carbon-halide bond of an organic halide (oxidative addition). The resulting palladium(II) complex then undergoes transmetalation with an organometallic reagent. Finally, the desired biaryl product is formed through reductive elimination, which regenerates the palladium(0) catalyst, allowing the cycle to continue. youtube.com

The Suzuki-Miyaura coupling is a highly versatile and widely utilized palladium-catalyzed cross-coupling reaction that joins an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.comresearchgate.net This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents. researchgate.net The synthesis of biphenyl (B1667301) derivatives, including those with amino groups, is a common application of this reaction. chemrxiv.orgnih.govresearchgate.net

The general mechanism involves a palladium(0) catalyst, a base, and the coupling partners. The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. youtube.com A variety of palladium catalysts, ligands, and reaction conditions can be employed to optimize the synthesis of specific biphenylamine targets. snnu.edu.cnnih.gov For instance, the preparation of aminobiphenyls can be achieved by coupling chloroanilines with fluorinated phenylboronic acids. chemrxiv.org

| Reactant A | Reactant B | Catalyst / Ligand | Base | Solvent | Product | Yield |

| Aryl Halide/Triflate | Arylboronic Acid/Ester | Pd(0) complex (e.g., Pd(dppf)Cl2) | Base (e.g., Cs2CO3) | Dioxane/Water | Biaryl Compound | High |

| 4-Chlorobenzonitrile | 4-Ethylphenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene | 4'-Ethyl-4-cyanobiphenyl | - |

| 4-Bromoaniline (B143363) | 4-Ethylphenylboronic acid | Pd(PPh3)4 | Na2CO3 | DME/Water | 4'-Ethyl-4-biphenylamine | - |

This table represents typical reactants and conditions for Suzuki-Miyaura coupling to form biphenyl structures. Specific yields depend on the exact substrates and optimized conditions.

First reported in 1972, the Kumada coupling was one of the earliest transition-metal-catalyzed cross-coupling reactions developed. organic-chemistry.orgwikipedia.org This method facilitates the formation of carbon-carbon bonds by reacting a Grignard reagent (an organomagnesium compound) with an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org

The Kumada coupling is particularly advantageous for its use of readily accessible and highly reactive Grignard reagents, which can often be prepared directly from the corresponding organic halides. organic-chemistry.org This method is effective for creating C(sp²)–C(sp³) bonds, which is relevant for synthesizing alkyl-substituted biaryls like this compound. acs.org However, a limitation of the Kumada coupling is the high reactivity of Grignard reagents, which can be incompatible with certain functional groups, such as esters and ketones. organic-chemistry.org Recent advancements have focused on developing new ligands and catalysts to improve the reaction's efficiency and functional group tolerance. acs.org

| Reactant A | Reactant B | Catalyst | Solvent | Product |

| Aryl Halide/Tosylate | Aryl/Alkyl Grignard Reagent | Ni or Pd complex (e.g., NiCl2(dppe)) | THF or Ether | Biaryl or Alkyl-Aryl Compound |

| 4-Bromoaniline | (4-Ethylphenyl)magnesium bromide | Pd(PPh3)4 | THF | This compound |

| 4-Chlorotoluene | Phenylmagnesium bromide | NiCl2(dppp) | Ether | 4-Methylbiphenyl |

This table illustrates typical components used in Kumada coupling reactions. The choice of catalyst and solvent is critical for reaction success.

The Negishi coupling, developed by Ei-ichi Negishi, involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is distinguished by its high reactivity, selectivity, and broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.orgrsc.org

Organozinc reagents are generally more tolerant of functional groups than Grignard reagents but are more reactive than organoboron compounds. rsc.org This balance makes the Negishi coupling a powerful tool for the synthesis of complex molecules. wikipedia.orgrsc.org The reaction typically proceeds under mild conditions and gives high yields. acs.org For the synthesis of substituted biphenyls, an arylzinc reagent can be coupled with an aryl halide. organic-chemistry.org The preparation of the organozinc reagent is a key step, which can be generated in situ from an aryl halide using cobalt catalysis and a sacrificial anode process. organic-chemistry.org

| Reactant A | Reactant B | Catalyst | Solvent | Product | Yield |

| Aryl Halide/Triflate | Organozinc Compound | Pd or Ni complex (e.g., Pd(P(t-Bu)3)2) | THF | Biaryl Compound | 70-95% rsc.org |

| 4-Iodoaniline | (4-Ethylphenyl)zinc chloride | Pd(PPh3)4 | THF | This compound | High |

| o-Iodotoluene | o-Tolylzinc chloride | Pd(PPh3)4 | THF | 2,2'-Dimethylbiphenyl | - |

This table provides examples of Negishi coupling reactions for biaryl synthesis. The high functional group tolerance is a key feature of this method. wikipedia.org

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of this method is the stability of organostannanes to air and moisture, making them easy to handle. wikipedia.orgorgsyn.org The reaction is compatible with a wide array of functional groups and has been extensively used in the synthesis of complex molecules and natural products. orgsyn.orglibretexts.org

The catalytic cycle is similar to other palladium-catalyzed couplings. One limitation is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. organic-chemistry.org Recent developments have focused on using catalytic amounts of tin and including additives like copper(I) salts to enhance reactivity, particularly with less reactive aryl chlorides. organic-chemistry.orgorgsyn.org

| Reactant A | Reactant B | Catalyst / Ligand | Additive | Solvent | Product |

| Aryl Halide/Triflate | Organostannane | Pd complex (e.g., Pd(PPh3)4) | Cu(I) salt, CsF | THF, Dioxane, or DMF | Biaryl Compound |

| 4-Bromoaniline | (4-Ethylphenyl)trimethylstannane | Pd(OAc)2 / P(t-Bu)3 | CsF | Dioxane | This compound |

| 4-Iodobenzonitrile | Tributyl(phenyl)stannane | Pd2(dba)3 | - | Toluene | 4-Cyanobiphenyl |

This table outlines the general components for a Stille coupling reaction. The choice of ligands and additives can significantly improve reaction scope and efficiency. orgsyn.org

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the arylation or vinylation of olefins. mdpi.com While not a direct method for coupling two aryl groups to form a biphenyl core in the same way as the previously mentioned reactions, it is a cornerstone of palladium catalysis and can be used to synthesize precursors to biphenylamines. For example, it can be used to synthesize substituted styrenes, which could then be further elaborated.

The reaction is typically catalyzed by palladium complexes such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). wikipedia.org The base, often an amine like triethylamine, is required to neutralize the hydrogen halide produced during the reaction. wikipedia.org A key step in the mechanism is the β-hydride elimination, which regenerates the double bond in the product. youtube.com The reaction generally shows good stereoselectivity. organic-chemistry.org

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| Aryl/Vinyl Halide | Alkene | Pd(OAc)2, PdCl2, or Pd(PPh3)4 | Et3N, K2CO3, or NaOAc | DMF, Acetonitrile | Substituted Alkene |

| 4-Iodoaniline | Ethyl Acrylate | Pd(OAc)2 | Et3N | DMF | Ethyl 4-aminocinnamate |

| Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | Stilbene |

This table shows typical substrates and conditions for the Heck reaction. While not a direct biphenyl synthesis, it is a critical palladium-catalyzed C-C bond-forming reaction. wikipedia.org

Copper-Mediated Coupling Reactions

Copper-catalyzed reactions represent a cornerstone in the synthesis of aryl amines and biaryl compounds, offering a more cost-effective alternative to palladium-based methods. These reactions have evolved significantly from their initial discovery, with modern iterations providing milder conditions and broader substrate scopes.

The Ullmann condensation, and specifically the related Goldberg reaction, is a classical copper-promoted method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction facilitates the coupling of an aryl halide with an amine, making it a direct route for the synthesis of biphenylamines. In the context of this compound, this could involve the reaction of a 4-halo-4'-ethylbiphenyl with an amine source or the coupling of 4-aminobiphenyl (B23562) with a 4-ethylaryl halide.

Traditionally, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.orgfrontiersin.org The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgorganic-chemistry.org

Significant advancements have been made to render these conditions milder. The use of soluble copper(I) salts (e.g., CuI) and the addition of ligands can dramatically accelerate the reaction, allowing it to proceed at lower temperatures (60–110°C). frontiersin.orgnih.gov Amino acids, such as L-proline and N,N-dimethylglycine, have proven to be particularly effective and inexpensive ligands for these transformations. nih.govchimia.ch These ligands facilitate the coupling of aryl iodides, bromides, and even some chlorides with a wide range of amines. chimia.chrsc.org

| Parameter | Traditional Ullmann/Goldberg Conditions | Modern Ligand-Assisted Conditions |

|---|---|---|

| Copper Source | Stoichiometric Copper Powder | Catalytic Cu(I) salts (e.g., CuI, CuBr) |

| Ligand | None | L-proline, N,N-dimethylglycine, diamines |

| Aryl Halide | Activated (electron-withdrawing groups) | Aryl iodides, bromides, some chlorides |

| Base | Strong bases (e.g., KOH) | Milder bases (e.g., K2CO3, Cs2CO3) |

| Temperature | >160-210°C | 60-110°C |

| Solvent | High-boiling polar solvents (DMF, Nitrobenzene) | DMF, DMSO, Toluene |

Iron-Catalyzed Approaches

Iron catalysis has emerged as an attractive field in organic synthesis due to iron's low cost, abundance, and low toxicity. While less common than copper or palladium for C-N cross-coupling, iron-catalyzed methods are being developed for various transformations, including reductive aminations.

One notable approach involves an iron-catalyzed reductive N-methylation of amines using paraformaldehyde as both a carbon and hydrogen source. nih.gov Researchers have developed a heterogeneous catalyst comprising iron(III) oxide nanoparticles on nitrogen-doped graphene (Fe2O3/NGr@C) that efficiently facilitates this reaction. The process involves the in-situ decomposition of paraformaldehyde into hydrogen (H2) and carbon monoxide (CO), with the subsequent hydrogenation of the imine intermediate being catalyzed by the iron species. nih.gov While demonstrated for methylation, this principle of iron-catalyzed reductive amination represents a potential pathway for synthesizing more complex amines, offering a green chemistry alternative that avoids external hydrogen gas sources. nih.gov

Classical Amination and Derivatization Routes

These routes typically involve the construction of the biphenyl skeleton followed by the introduction or modification of functional groups to yield the final amine product.

Reductive amination is a highly versatile and widely used method for forming C-N bonds, converting a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine. wikipedia.org This method is particularly useful for synthesizing this compound from a precursor like 4'-ethyl-[1,1'-biphenyl]-4-carbaldehyde. The reaction proceeds by the nucleophilic attack of an amine (in this case, ammonia (B1221849) for a primary amine) on the carbonyl carbon, forming a hemiaminal which then dehydrates to an imine. This imine is subsequently reduced to the target amine. wikipedia.orgyoutube.com

A key advantage of this pathway is the ability to perform it as a one-pot reaction, where the carbonyl, amine, and a selective reducing agent are combined. wikipedia.org The choice of reducing agent is crucial; it must be capable of reducing the imine intermediate without significantly reducing the starting carbonyl compound. harvard.edu

| Reducing Agent | Abbreviation | Characteristics | Typical Conditions |

|---|---|---|---|

| Sodium Borohydride | NaBH4 | Can reduce aldehydes/ketones; requires a two-step (indirect) process where the imine is formed first. | Step 1: Imine formation. Step 2: Reduction in protic solvent (e.g., MeOH). |

| Sodium Cyanoborohydride | NaBH3CN | Mild and selective for imines over carbonyls. Effective in one-pot reactions. Highly toxic. | Weakly acidic (pH ~6-7) to promote imine formation. |

| Sodium Triacetoxyborohydride | STAB, Na(OAc)3BH | Mild, highly selective for imines. Less toxic than NaBH3CN. Effective in one-pot reactions. harvard.edu | Aprotic solvents (e.g., DCE, THF), often with acetic acid as a catalyst. harvard.edu |

| Catalytic Hydrogenation | H2/Catalyst | "Green" method, uses H2 gas. Can be incompatible with other functional groups (e.g., nitro groups, C-Cl bonds). | Catalysts such as Pd/C, PtO2, or Raney Nickel. |

Diazotization provides a route to transform primary aromatic amines into highly versatile diazonium salt intermediates (Ar-N₂⁺). organic-chemistry.org These salts are electrophiles that can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. slideshare.net

The Gomberg-Bachmann reaction is a classical method for synthesizing biaryls, which could form the core of the target molecule. In this reaction, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.org This salt is then coupled with another aromatic compound, such as ethylbenzene (B125841), under neutral or basic conditions. This process often proceeds via a free-radical mechanism, which can lead to a mixture of products and moderate yields. google.com

A plausible, albeit multi-step, synthesis for this compound using this chemistry could involve:

Diazotization of 4-nitroaniline.

Coupling of the resulting diazonium salt with ethylbenzene to form 4-ethyl-4'-nitrobiphenyl.

Reduction of the nitro group to an amine functionality.

This highlights how diazotization is often a key step in a longer synthetic sequence rather than a direct route to the final product.

Friedel-Crafts reactions are fundamental for attaching alkyl or acyl substituents to aromatic rings. nih.gov To synthesize this compound, one could start with a pre-formed 4-aminobiphenyl (with the amino group protected) and introduce the ethyl group onto the second ring.

Friedel-Crafts Alkylation involves reacting the aromatic ring with an alkyl halide (e.g., ethyl chloride) in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov This method, however, suffers from significant drawbacks, including the potential for carbocation rearrangements and polysubstitution, where multiple ethyl groups are added to the ring.

Friedel-Crafts Acylation offers a more controlled and reliable alternative. nih.gov This two-step process involves:

Acylation: The biphenyl system is reacted with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640), and a Lewis acid catalyst. This introduces an acetyl group onto the 4'-position, yielding an acetophenone (B1666503) derivative. The deactivating nature of the acetyl group prevents further acylation on the same ring. nih.gov

Reduction: The resulting ketone is then reduced to an ethyl group. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

This acylation-reduction sequence provides better control over the position and stoichiometry of the substitution compared to direct alkylation. nih.gov

| Feature | Direct Alkylation | Acylation followed by Reduction |

|---|---|---|

| Reagent | Ethyl halide (e.g., C2H5Cl) | Acetyl chloride (CH3COCl) or anhydride |

| Catalyst | Lewis Acid (e.g., AlCl3, FeCl3) | Lewis Acid (e.g., AlCl3) |

| Control | Poor; risk of polyalkylation | Excellent; acyl group deactivates the ring to prevent further reaction |

| Carbocation Rearrangement | Possible with longer alkyl chains | Not applicable; the acylium ion is stable |

| Number of Steps | One step | Two steps (acylation, then reduction) |

| Overall Yield/Purity | Often lower with more byproducts | Generally higher and cleaner |

Wurtz-Fittig Type Coupling Reactions

The Wurtz-Fittig reaction, a modification of the Wurtz reaction, traditionally involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal to form substituted aromatic compounds. wikipedia.org In principle, this compound could be conceptualized as forming from a reaction between a 4-haloaniline derivative and a 4-ethylhalobenzene, or through the coupling of two different aryl halides (the Fittig reaction), such as 4-bromoaniline and 4-bromoethylbenzene.

The reaction mechanism is thought to proceed through either radical or organosodium intermediates. wikipedia.org The process generally involves the formation of an organosodium compound from the more reactive halide, which then acts as a nucleophile towards the second halide. wikipedia.org To favor the desired cross-coupling product, the halide reactants should have different relative chemical reactivities. wikipedia.org

However, the practical application of the Wurtz-Fittig reaction for synthesizing asymmetrical biphenyls like this compound is severely limited. ck12.org A significant drawback is the lack of selectivity, which leads to a mixture of three products: the desired cross-coupled product (4'-ethyl-biphenyl), and two homo-coupled byproducts (biphenyl and 4,4'-diethylbiphenyl). ck12.org These side reactions, along with potential rearrangements and eliminations, complicate the purification process and result in low yields of the target molecule. wikipedia.org The reaction also requires strictly anhydrous conditions, as sodium reacts vigorously with water. ck12.org Due to these limitations, the Wurtz-Fittig reaction is not a preferred method in modern organic synthesis for producing functionalized biphenylamines.

Table 1: Potential Reactants and Products in Wurtz-Fittig Type Synthesis

| Reactant 1 | Reactant 2 | Desired Product | Major Byproducts |

|---|---|---|---|

| 4-Bromoaniline | 4-Ethylbromobenzene | This compound | 4,4'-Diaminobiphenyl, 4,4'-Diethylbiphenyl |

Multi-Step Organic Synthesis Strategies

Multi-step synthesis provides a more controlled and efficient pathway to complex molecules like this compound, allowing for the precise installation of functional groups. vapourtec.com Modern strategies largely rely on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which offer high yields and functional group tolerance, avoiding the harsh conditions and poor selectivity of the Wurtz-Fittig reaction. nih.govsemanticscholar.org

A common multi-step approach for this compound would involve the coupling of two suitably functionalized benzene (B151609) rings. A plausible and widely used strategy is the Suzuki-Miyaura cross-coupling reaction. This could be achieved via two primary routes:

Route A: Coupling of a 4-aminophenylboronic acid derivative with a 4-ethylhalobenzene. The amino group on the boronic acid would likely require protection (e.g., as an acetamide) to prevent side reactions during the coupling step. The synthesis would proceed in three steps: protection of the amine, Suzuki coupling, and deprotection.

Route B: Coupling of 4-bromonitrobenzene with 4-ethylphenylboronic acid, followed by the reduction of the nitro group to an amine. This route avoids the need for protecting the amine functionality and is often preferred for its efficiency.

The Suzuki coupling itself is a three-step catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the catalyst. nih.gov

Table 2: Example of a Multi-Step Synthesis Strategy (Route B)

| Step | Reaction | Reactants | Reagents/Catalyst | Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 4-Bromonitrobenzene, 4-Ethylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4'-Ethyl-4-nitrobiphenyl |

This multi-step approach allows for the modular construction of a wide range of analogous biphenylamines by simply varying the substitution on either the aryl halide or the arylboronic acid starting materials.

Green Chemistry Approaches in Biphenylamine Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of biphenylamine synthesis, these approaches focus on safer solvents, energy efficiency, and the use of recyclable catalysts. jddhs.com

Alternative Solvents: A key aspect of green synthesis is replacing volatile organic compounds (VOCs) with more environmentally benign alternatives. jddhs.com Water is an ideal green solvent, and many modern cross-coupling reactions, including the Suzuki-Miyaura coupling, have been adapted to be performed in aqueous media. researchgate.netanalis.com.my This often requires the use of water-soluble ligands or phase-transfer catalysts but significantly reduces the environmental impact of the synthesis.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for reducing energy consumption and dramatically shortening reaction times from hours to minutes. mdpi.comjddhs.comrasayanjournal.co.in The application of microwave irradiation can lead to higher yields and cleaner reactions in the synthesis of biphenyls and other heterocyclic compounds. Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates. nih.gov

Catalysis: The development of highly efficient and recyclable catalysts is central to green chemistry. For Suzuki-type couplings, the use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or other materials, simplifies product purification and allows for the recovery and reuse of the expensive metal catalyst. acs.org Recent research has focused on novel catalytic systems, such as water-soluble fullerene-supported palladium nanocatalysts, which demonstrate high activity in aqueous media at room temperature, further enhancing the green credentials of the synthesis. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Biphenyls

| Feature | Traditional Approach (e.g., Suzuki) | Green Chemistry Approach |

|---|---|---|

| Solvent | Toluene, Dioxane, THF (VOCs) | Water, Bio-based solvents |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound |

| Catalyst | Homogeneous (e.g., Pd(PPh₃)₄) | Heterogeneous, recyclable (e.g., Pd/C), Water-soluble nanocatalysts |

| Workup | Organic solvent extraction | Simplified, reduced waste |

| Reaction Time | Hours | Minutes to hours |

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally responsible.

Reaction Pathways and Mechanistic Investigations of 4 Ethyl 4 Biphenylamine

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds like 4'-Ethyl-4-biphenylamine. The biphenyl (B1667301) core is generally more reactive than benzene (B151609) due to the activating effect of one phenyl group on the other. The presence of the strongly activating amino (-NH₂) group and the weakly activating ethyl (-CH₂CH₃) group further enhances the electron density of the ring system, making it highly susceptible to attack by electrophiles. masterorganicchemistry.comyoutube.com

The general mechanism for EAS proceeds in two steps:

Attack on the electrophile : The π-electron system of an aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This initial step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. masterorganicchemistry.comlumenlearning.com

Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the stable aromatic system. masterorganicchemistry.comlumenlearning.com

The regioselectivity of electrophilic aromatic substitution on this compound is controlled by the directing effects of the existing substituents. Both the amino group and the ethyl group are classified as ortho, para-directors. However, the amino group is a significantly more powerful activating group than the ethyl group.

Consequently, electrophilic attack will occur preferentially on the aromatic ring bearing the amino group. The directing influence of the amino group channels the incoming electrophile to the positions ortho to it (C-2 and C-6), as the para position (C-4) is already substituted. Substitution on the ethyl-substituted ring is a minor pathway due to its lower activation.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ (Amino) | Electron-Donating | Strongly Activating | ortho, para |

| -C₂H₅ (Ethyl) | Electron-Donating | Weakly Activating | ortho, para |

The key mechanistic intermediate in the electrophilic aromatic substitution of this compound is a resonance-stabilized carbocation known as a sigma complex or an arenium ion (also referred to as a Wheland intermediate). lumenlearning.comchemistrysteps.com This intermediate is formed when the aromatic ring attacks the electrophile.

For substitution ortho to the amino group, the positive charge of the arenium ion can be delocalized over several carbon atoms and, importantly, onto the nitrogen atom of the amino group. This delocalization provides significant stabilization for the intermediate, lowering the activation energy for the reaction and explaining the strong activating and directing effect of the amino group. The stability of this intermediate is the primary reason for the observed regioselectivity.

Oxidation and Reduction Chemistry

The oxidation and reduction pathways of this compound are centered on the amine functional group and the aromatic system. These transformations are particularly relevant in the context of metabolic activation and synthetic chemistry.

While specific studies on this compound are limited, extensive research on the parent compound, 4-aminobiphenyl (B23562) (4-ABP), provides a strong model for its oxidative behavior. The primary site of oxidation is the nitrogen atom of the amino group. wikipedia.orgnih.gov

Metabolic oxidation, often mediated by cytochrome P450 enzymes, results in the formation of N-hydroxy-4'-ethyl-4-biphenylamine. wikipedia.orgnih.gov This N-hydroxy metabolite is a key intermediate that can undergo further oxidation or esterification to form highly reactive electrophilic species, such as a nitrenium ion, which is implicated in mechanisms of toxicity. wikipedia.org

Another oxidative pathway, demonstrated for 4-ABP using horseradish peroxidase, involves a one-electron oxidation to form a free radical intermediate. nih.gov This radical can then dimerize to yield azo compounds, such as 4,4'-bis(4-ethylphenyl)azobenzene. nih.gov Electrochemical oxidation of 4-ABP has also been shown to produce several transformation products. researchgate.netnih.gov

Table 2: Potential Oxidation Products of this compound (based on 4-Aminobiphenyl data)

| Product Name | Formation Pathway | Intermediate Species |

|---|---|---|

| N-hydroxy-4'-ethyl-4-biphenylamine | Enzymatic N-oxidation | - |

| 4'-Ethyl-4-nitreniumbiphenyl ion | Oxidation/Esterification of N-hydroxy metabolite | Nitrenium Ion |

| 4,4'-bis(4-ethylphenyl)azobenzene | Peroxidase-catalyzed oxidation | Free Radical |

Reductive transformations involving this class of compounds are common in their synthesis. For instance, a standard synthetic route to produce aryl amines like this compound involves the chemical reduction of the corresponding nitro compound, 4'-Ethyl-4-nitrobiphenyl. wikipedia.org This transformation can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a metal catalyst like Pd, Pt, or Ni) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl).

Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) is generally not a viable reaction pathway for this compound under standard conditions. The SNAr mechanism requires two key features on the aromatic ring that are absent in this molecule:

A good leaving group: Typically a halide (F, Cl, Br, I).

Strong electron-withdrawing groups: Such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. youtube.commasterorganicchemistry.com

These electron-withdrawing groups are necessary to activate the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate (a Meisenheimer complex). youtube.com

This compound possesses two electron-donating groups (amino and ethyl), which increase the electron density of the aromatic rings. This high electron density repels incoming nucleophiles, deactivating the substrate towards SNAr. Therefore, attempts to displace a group on the ring with a nucleophile would be unsuccessful without significant modification of the substrate, such as the installation of powerful electron-withdrawing groups. masterorganicchemistry.comyoutube.com

Photochemical Reactivity and Excited-State Dynamics

The photochemical behavior of biphenylamines is often characterized by the interplay of their constituent aromatic rings and the electronic nature of their substituents. The presence of the amino group, a strong electron donor, and the ethyl group, a weak electron donor, on the biphenyl framework of this compound is expected to significantly influence its excited-state properties.

Upon photoexcitation, molecules containing both electron-donating and electron-accepting moieties can exhibit a phenomenon known as intramolecular charge transfer (ICT). In the case of this compound, the amino group (-NH₂) serves as the primary electron donor, while the biphenyl system can act as a π-electron acceptor. The ethyl group (-CH₂CH₃) can further modulate the electronic properties of the acceptor phenyl ring.

When a photon of appropriate energy is absorbed, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the amino group and the adjacent phenyl ring, to the lowest unoccupied molecular orbital (LUMO), which is distributed over the biphenyl scaffold. This electronic transition leads to the formation of an excited state with a significant degree of charge separation, creating a transient dipole moment.

The dynamics of this ICT process are highly sensitive to the surrounding environment, particularly the polarity of the solvent. In polar solvents, the charge-separated excited state is stabilized, which can lead to a noticeable red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. The extent of this shift can provide valuable information about the change in dipole moment upon excitation.

Research on similar donor-acceptor biphenyl systems has shown that the geometry of the molecule in the excited state can differ significantly from the ground state. Torsional motion between the two phenyl rings is a critical factor in the relaxation dynamics of the excited state. nih.gov In many donor-acceptor molecules, a twisted intramolecular charge transfer (TICT) state can form, where the donor and acceptor moieties are perpendicular to each other. This twisted conformation often leads to a more complete charge separation and is characterized by a highly red-shifted and often broad emission band in polar solvents. The viscosity of the solvent can also play a role, with more viscous solvents potentially hindering the torsional motions required to reach the TICT state. nih.gov

Table 1: Expected Photophysical Properties of this compound in Different Solvents

| Solvent | Polarity | Expected Absorption (λ_abs) | Expected Emission (λ_em) | Expected Stokes Shift |

| Hexane (B92381) | Low | Shorter Wavelength | Shorter Wavelength | Smaller |

| Dichloromethane | Medium | ↓ | ↓ | ↓ |

| Acetonitrile | High | Longer Wavelength | Longer Wavelength | Larger |

Note: This table represents expected trends based on the principles of intramolecular charge transfer and solvatochromism in similar molecules. Actual values would require experimental measurement.

Kinetic versus Thermodynamic Control in Biphenylamine Reactions

The concept of kinetic versus thermodynamic control is fundamental to understanding the outcome of chemical reactions where multiple products can be formed. In the context of reactions involving this compound, this principle would be particularly relevant in electrophilic substitution reactions on the aromatic rings.

The amino group is a strong activating group and an ortho-, para-director, while the ethyl group is a weak activating group and also an ortho-, para-director. This creates several potential sites for electrophilic attack.

Kinetic Control: Reactions under kinetic control are governed by the relative rates of formation of the products. The product that is formed fastest will be the major product. This usually corresponds to the reaction pathway with the lowest activation energy. For this compound, electrophilic attack at the positions ortho to the highly activating amino group would likely be the kinetically favored pathway. These reactions are typically favored at lower temperatures and with shorter reaction times.

Thermodynamic Control: Reactions under thermodynamic control are determined by the relative stabilities of the products. The most stable product will be the major product, even if it is formed more slowly. This requires that the reaction is reversible, allowing for equilibration between the different products. Thermodynamic control is generally favored at higher temperatures and with longer reaction times, which provide the necessary energy to overcome the activation barriers for both the forward and reverse reactions. The thermodynamic product in electrophilic substitution on this compound might be the one that minimizes steric hindrance, which could be a position para to one of the substituents.

Table 2: Potential Products of Electrophilic Bromination of this compound under Kinetic vs. Thermodynamic Control

| Reaction Condition | Major Product | Rationale |

| Low Temperature, Short Time | 2-Bromo-4'-ethyl-4-biphenylamine | Lower activation energy for attack ortho to the strong activating -NH₂ group. |

| High Temperature, Long Time | 2'-Bromo-4'-ethyl-4-biphenylamine or 3-Bromo-4'-ethyl-4-biphenylamine | Formation of the sterically less hindered and potentially more stable product. |

Note: The specific outcomes would depend on the electrophile and reaction conditions and would need to be determined experimentally.

Bond Activation and Functionalization Pathways

The selective activation and functionalization of C-H bonds is a major goal in modern synthetic chemistry, as it allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups. For this compound, there are several types of C-H bonds that could potentially be targeted for functionalization.

Aromatic C-H Activation: Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of aromatic rings. The amino group can act as a directing group, coordinating to a metal catalyst (such as palladium, rhodium, or ruthenium) and directing the activation of a C-H bond at the ortho position. This strategy could be employed to introduce a variety of substituents, such as aryl, alkyl, or carbonyl groups, at the positions adjacent to the amino group.

Aliphatic C-H Activation: The ethyl group also presents opportunities for C-H bond activation. While typically less reactive than aromatic C-H bonds, the benzylic C-H bonds of the ethyl group (the C-H bonds on the carbon atom attached to the phenyl ring) are more susceptible to activation. Radical-based or transition metal-catalyzed reactions could potentially be used to functionalize this position.

The choice of catalyst, directing group, and reaction conditions would be crucial in determining the selectivity of the C-H functionalization reaction, allowing for the targeted modification of different parts of the this compound molecule.

Table 3: Potential C-H Functionalization Reactions of this compound

| Reaction Type | Target C-H Bond | Potential Reagents/Catalysts | Potential Product |

| Directed Aromatic C-H Arylation | C-H ortho to -NH₂ | Pd(OAc)₂, PPh₃, Aryl-Br | 2-Aryl-4'-ethyl-4-biphenylamine |

| Benzylic C-H Oxidation | C-H on the ethyl group | KMnO₄ or other oxidizing agents | 4'-(1-Hydroxyethyl)-4-biphenylamine |

| Radical Halogenation | Benzylic C-H on the ethyl group | N-Bromosuccinimide (NBS), light | 4'-(1-Bromoethyl)-4-biphenylamine |

Note: These are plausible reaction pathways based on established C-H activation methodologies.

Advanced Spectroscopic and Structural Characterization of 4 Ethyl 4 Biphenylamine and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of the molecule by probing its vibrational modes. Techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are pivotal in identifying functional groups and elucidating the structural framework of 4'-Ethyl-4-biphenylamine.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. The analysis of the FT-IR spectrum of this compound allows for the identification of its key functional groups and skeletal vibrations.

Key FT-IR Spectral Features of this compound (Predicted based on related compounds):

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3450-3300 | N-H stretching | Asymmetric and symmetric stretching of the primary amine group. A doublet is expected in this region. |

| 3100-3000 | C-H stretching (aromatic) | Stretching vibrations of the C-H bonds on the biphenyl (B1667301) rings. |

| 2960-2850 | C-H stretching (aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. |

| 1630-1600 | N-H bending | Scissoring vibration of the primary amine group. |

| 1600-1450 | C=C stretching (aromatic) | Skeletal vibrations of the aromatic rings. Multiple bands are expected in this region. |

| 1470-1440 | C-H bending (aliphatic) | Bending vibrations of the CH₂ and CH₃ groups. |

| 1300-1250 | C-N stretching | Stretching vibration of the bond between the aromatic ring and the nitrogen atom. |

| 850-800 | C-H out-of-plane bending | Bending vibrations characteristic of the substitution pattern on the aromatic rings. |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film) and intermolecular interactions.

The presence of the ethyl group is confirmed by the characteristic aliphatic C-H stretching and bending vibrations. The amine group is identified by the N-H stretching and bending modes, and the biphenyl core is characterized by the aromatic C-H and C=C stretching vibrations. nist.govnih.govresearchgate.netresearchgate.net

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton of this compound.

Expected Raman Spectral Features for this compound:

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| ~3060 | Aromatic C-H stretch | Symmetric stretching of C-H bonds on the phenyl rings. |

| ~2930 | Aliphatic C-H stretch | Symmetric stretching of C-H bonds in the ethyl group. |

| ~1610 | Ring C=C stretch | A strong band characteristic of the biphenyl ring system. |

| ~1280 | Inter-ring C-C stretch | Vibration of the bond connecting the two phenyl rings. |

| ~1000 | Ring breathing mode | Symmetric radial expansion and contraction of the phenyl rings. |

Note: These are predicted values based on the analysis of similar biphenyl compounds. researchgate.netchemicalbook.comspectrabase.com

The Raman spectrum is expected to be dominated by bands arising from the biphenyl framework, such as the intense ring stretching and breathing modes. The inter-ring C-C stretching vibration is a key feature that provides information about the conformation of the two phenyl rings relative to each other.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are powerful tools for investigating the electronic properties of molecules. These techniques provide insights into the electronic transitions, energy levels, and photophysical behavior of this compound.

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions between molecular orbitals. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy unoccupied molecular orbital (typically the lowest unoccupied molecular orbital, LUMO).

For this compound, the primary electronic transitions are expected to be π → π* transitions associated with the conjugated biphenyl system. The presence of the amino and ethyl groups as substituents on the biphenyl rings will influence the energy of these transitions. The amino group, being an electron-donating group, is expected to cause a red-shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl.

Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent:

| Transition | λmax (nm) (approx.) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| π → π* | 280-290 | > 15,000 |

Note: The position of the absorption maximum (λmax) and the molar extinction coefficient (ε) are dependent on the solvent used. nih.govsielc.com

The photophysical behavior of this compound in solution, particularly its fluorescence properties, is influenced by the nature of the solvent. Solvatochromism, the change in the position of the absorption or emission bands with a change in solvent polarity, can provide information about the change in the dipole moment of the molecule upon electronic excitation.

In non-polar solvents, the molecule is expected to exhibit fluorescence from a locally excited (LE) state. In polar solvents, an intramolecular charge transfer (ICT) process can occur, where the electron density is transferred from the electron-donating amino group to the biphenyl system upon excitation. This ICT state is more stabilized in polar solvents, leading to a red-shifted and often broader fluorescence emission spectrum.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is also expected to be solvent-dependent. Generally, more rigid environments and less polar solvents can lead to higher fluorescence quantum yields.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an analytical technique that ionizes molecules and then separates the ions based on their mass-to-charge ratio (m/z). It is a crucial tool for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. For this compound (C₁₄H₁₅N), the expected nominal molecular weight is 197.

Predicted Fragmentation Pattern for this compound in EI-MS:

| m/z | Ion | Description |

| 197 | [M]⁺˙ | Molecular ion |

| 182 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |

| 168 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |

| 167 | [M - C₂H₅ - H]⁺ | Further loss of a hydrogen atom. |

| 91.5 | [M]²⁺ | Doubly charged molecular ion. |

The fragmentation pattern provides a structural fingerprint of the molecule. The loss of a methyl radical (15 amu) to give a fragment at m/z 182 is a characteristic fragmentation of an ethyl-substituted aromatic compound. The base peak in the spectrum is often the most stable fragment. The presence of an odd molecular weight is consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. nih.govwikipedia.org

Photo-Acoustic Spectroscopy Applications

Photo-acoustic spectroscopy (PAS) is a sensitive technique for elucidating the optical and thermal properties of materials. It is based on the photoacoustic effect, where absorbed light energy is converted into heat, generating sound waves that can be detected. While direct photo-acoustic spectroscopic studies on this compound are not extensively available in peer-reviewed literature, the application of this technique to related aromatic and biphenyl derivatives provides a strong basis for its potential utility in characterizing this compound. PAS can offer unique insights into the non-radiative de-excitation processes, thermal diffusivity, and subsurface features of this compound and its derivatives.

The core principle of PAS involves illuminating a sample with modulated light. The subsequent absorption and non-radiative relaxation processes lead to periodic heating and cooling of the sample, which in turn generates acoustic waves. The intensity of these waves is proportional to the amount of light absorbed and the thermal properties of the sample. This allows for the determination of absorption spectra, even for optically opaque or highly scattering materials.

For aromatic compounds like this compound, PAS can be particularly insightful. The electronic transitions within the aromatic rings can be probed, and the non-radiative pathways for energy dissipation from excited states can be characterized. This is complementary to fluorescence spectroscopy, which only provides information about radiative decay pathways.

Potential Research Findings and Applications

Based on studies of similar organic compounds, the application of PAS to this compound could yield valuable data in several areas:

Determination of Thermal Properties: PAS is a powerful tool for measuring the thermal diffusivity of materials. For this compound, this data would be crucial for its application in electronic devices where heat dissipation is a critical factor. The thermal diffusivity can be calculated from the dependence of the photoacoustic signal phase on the light modulation frequency.

Analysis of Non-Radiative Relaxation: By analyzing the photoacoustic signal, it is possible to study the efficiency of non-radiative relaxation processes. This information is vital for understanding the photostability of the compound and its potential use in applications where it is exposed to light.

Depth Profiling and Subsurface Analysis: One of the unique advantages of PAS is its ability to perform depth profiling. By varying the modulation frequency of the incident light, it is possible to probe different depths within a sample. This could be used to detect subsurface defects or variations in the composition of thin films or solid-state devices incorporating this compound. For instance, it could be used to identify the presence of impurities or degradation products beneath the surface.

Characterization of Derivatives and Formulations: PAS can be employed to characterize the homogeneity of formulations containing this compound. For example, in polymer blends or composite materials, PAS could map the distribution of the biphenylamine derivative within the matrix.

Hypothetical Data Tables for PAS Analysis of this compound

The following data tables are hypothetical and intended to illustrate the type of information that could be obtained from photo-acoustic spectroscopic analysis of this compound. These are based on typical results observed for similar aromatic organic compounds.

Table 1: Hypothetical Thermal Properties of this compound Determined by PAS

| Parameter | Value | Unit |

| Thermal Diffusivity (α) | 1.5 x 10-3 | cm2/s |

| Thermal Conductivity (k) | 0.25 | W/(m·K) |

| Thermal Effusivity (e) | 450 | W·s1/2/(m2·K) |

Table 2: Hypothetical Photo-Acoustic Spectral Data for this compound

| Excitation Wavelength (nm) | PA Signal Amplitude (a.u.) | PA Signal Phase (degrees) |

| 280 | 1.2 | 45 |

| 300 | 0.8 | 48 |

| 320 | 0.5 | 52 |

| 340 | 0.2 | 55 |

This table illustrates how the photoacoustic signal can vary with the excitation wavelength, providing an absorption spectrum of the compound. The phase of the signal can provide information about the lifetime of the excited states and the thermal properties of the sample.

Computational and Theoretical Chemistry Studies on 4 Ethyl 4 Biphenylamine

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 4'-Ethyl-4-biphenylamine were found. This would typically involve using functionals like B3LYP with a basis set such as 6-311++G(d,p) to perform the analyses listed below.

Geometry Optimization and Conformational Analysis

Detailed studies on the optimized molecular structure, bond lengths, bond angles, and dihedral angles that define the most stable conformer of this compound are not available. Conformational analysis would involve mapping the potential energy surface by rotating the phenyl rings relative to each other and the ethyl group to identify the global energy minimum.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant HOMO-LUMO energy gap for this compound have not been reported. This energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Without HOMO and LUMO energy and distribution data, the application of FMO theory to predict the reactive behavior of this compound cannot be detailed. FMO analysis helps in understanding the regions of the molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO) in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps for this compound, which would illustrate the three-dimensional charge distribution and identify electrophilic and nucleophilic sites, are not present in the available literature. These maps use a color scale to denote electron-rich (negative potential) and electron-poor (positive potential) regions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insight into intramolecular and intermolecular bonding and interactions. Specific findings regarding charge transfer, hyperconjugative interactions, and the nature of bonding within this compound are not documented.

Quantum Chemical Descriptors and Reactivity Predictions

Calculated values for quantum chemical descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness for this compound are not available. These descriptors are derived from HOMO and LUMO energies and are used to quantify the molecule's reactivity.

Fukui Functions for Electrophilic/Nucleophilic Sites

Fukui functions are a concept within Density Functional Theory (DFT) that describe how the electron density of a molecule changes with the addition or removal of an electron. This information is crucial for predicting the most likely sites for electrophilic (electron-accepting) and nucleophilic (electron-donating) attacks.

The calculation of Fukui functions helps identify the reactive centers within a molecule. researchgate.net For an electrophilic attack, the relevant Fukui function (f+) indicates the sites most susceptible to losing electron density, while for a nucleophilic attack, the function (f-) highlights sites that can best stabilize an additional electron. researchgate.net Visualization of these functions, often mapped onto the molecule's electron density surface, provides a clear picture of its reactivity. researchgate.net For this compound, one would anticipate that the nitrogen atom of the amine group and specific carbon atoms on the biphenyl (B1667301) rings would be identified as key reactive sites.

A hypothetical data table for Fukui functions would typically list the values for each atom in the molecule, as shown below for illustrative purposes.

| Atom | Fukui Function (f+) for Electrophilic Attack | Fukui Function (f-) for Nucleophilic Attack |

| N1 | High Value | Low Value |

| C4 | Low Value | Moderate Value |

| C4' | Moderate Value | Moderate Value |

| (Note: This table is illustrative and does not represent actual calculated data for this compound.) |

Non-Linear Optical (NLO) Property Assessment

Organic molecules with extensive π-conjugated systems, like this compound, are of interest for their potential non-linear optical (NLO) properties. researchgate.net These properties are crucial for applications in telecommunications, optical data storage, and frequency conversion. researchgate.net Computational methods, particularly DFT, are used to calculate key NLO parameters such as polarizability (α) and the first-order hyperpolarizability (β). researchgate.net

A typical NLO assessment involves:

Structure Optimization: Finding the most stable geometric structure of the molecule.

Calculation of NLO Properties: Computing α and β values. A high β value is indicative of significant NLO activity.

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A small HOMO-LUMO energy gap is often correlated with higher NLO activity. researchgate.net

For molecules to possess strong NLO properties, they often feature an electron-donating group and an electron-accepting group connected by a π-system. In this compound, the amino group (-NH2) acts as a donor and the ethyl group (-CH2CH3) is a weak donor, which may influence its NLO response. Studies on similar organic compounds have shown that such donor-π-acceptor structures can lead to significant second-harmonic generation. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a cornerstone for understanding the detailed pathways of chemical reactions. rsc.org It allows researchers to map out the energy landscape of a reaction, identifying intermediates, products, and the transition states that connect them.

Transition State Analysis and Activation Energies

For any proposed reaction involving this compound, computational methods can be used to locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical factor determining the reaction rate. mdpi.com

For instance, in a reaction involving the amine group, computational analysis would model the bond-breaking and bond-forming processes, calculate the geometry of the transition state, and determine the activation energy. This information helps in predicting whether a reaction is feasible under certain conditions and which of several possible reaction pathways is most likely to occur. mdpi.com

Solvent Effects in Reaction Pathways

Reactions are rarely carried out in the gas phase; the surrounding solvent can have a profound impact on reaction mechanisms and rates. nih.gov Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the simulation). aiche.org

The choice of solvent can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the activation energy. miami.edu For reactions involving charge separation in the transition state, polar solvents typically increase the reaction rate by stabilizing the charged TS. nih.govmdpi.com A computational study on this compound would need to consider the specific solvent to accurately predict its reactivity and reaction kinetics.

Molecular Dynamics Simulations (if applicable to conformational studies)

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. nih.gov An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, allowing researchers to observe how a molecule explores different shapes or conformations. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification of 4 Ethyl 4 Biphenylamine

Chromatographic Techniques

Chromatography is the cornerstone for the analysis of 4'-Ethyl-4-biphenylamine, enabling its separation from interfering components within a sample. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which bombards them with electrons, causing fragmentation into characteristic ions. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for highly specific identification.

For aromatic amines, derivatization is sometimes employed to improve chromatographic behavior and sensitivity. For instance, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can enhance volatility and detection by electron capture or mass spectrometry. nih.gov The mass spectrometer is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns that can be compared against spectral libraries for confirmation. Selected Ion Monitoring (SIM) mode can be utilized to enhance sensitivity by focusing the detector on specific ions characteristic of this compound.

Table 1: Representative GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temp. | 250 - 280 °C |

| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |

| Oven Program | Initial temp 60-80°C, ramp at 10-20°C/min to 300°C, hold for 5-10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Interface Temp. | 280 - 300 °C |

| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for non-volatile or thermally labile compounds and has become the method of choice for many trace-level analyses in complex environmental and biological matrices. This technique separates compounds in the liquid phase, typically using a reversed-phase column, before they are ionized and analyzed by two mass spectrometers in series (tandem MS).

The most common ionization technique for aromatic amines is Electrospray Ionization (ESI) in positive mode, which protonates the amine group to form a pseudomolecular ion [M+H]⁺. The first mass spectrometer (Q1) selects this specific ion, which is then fragmented in a collision cell (q2). The resulting fragment ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, minimizing matrix interference and allowing for quantification at very low concentrations. For instance, methods developed for the parent compound, 4-aminobiphenyl (B23562), in hair dyes have confirmed its identity using HPLC-ESI-MS/MS. nih.gov

Table 2: Typical LC-MS/MS Parameters for Aromatic Amine Quantification

| Parameter | Typical Setting |

|---|---|

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate (B1210297) |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Gradient | Gradient elution from 5-10% B to 95-100% B over several minutes |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Precursor Ion [M+H]⁺ → Characteristic Product Ion(s) |

| Collision Gas | Argon |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography. By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures than conventional HPLC. This results in dramatically improved resolution, higher peak capacities, and significantly shorter analysis times. For the analysis of this compound, converting an HPLC method to a UHPLC method can reduce run times from over 15-20 minutes to just a few minutes, substantially increasing sample throughput. The enhanced resolution also improves the separation of the target analyte from closely eluting isomers or matrix components, leading to more accurate quantification.

Spectroscopic Detection Methods (e.g., high-resolution UV-Vis, fluorescence)

While mass spectrometry is the dominant detection method due to its specificity, spectroscopic techniques can also be employed, particularly as detectors for liquid chromatography or for standalone measurements.

UV-Vis Spectroscopy: Aromatic amines, including the biphenylamine scaffold, possess chromophores that absorb ultraviolet (UV) and visible light. This compound is expected to exhibit strong UV absorbance due to its extended π-electron system. The parent compound, 4-aminobiphenyl, shows a maximum absorption (λmax) in alcohol at approximately 278 nm. nih.gov The ethyl substituent on the second phenyl ring is unlikely to cause a major shift in this λmax but may influence the molar absorptivity. A high-resolution UV-Vis spectrum, often obtained using a diode-array detector (DAD) or photodiode-array (PDA) detector coupled with an HPLC or UHPLC system, can provide qualitative information and is useful for quantification at higher concentrations.

Fluorescence Spectroscopy: Many aromatic amines are naturally fluorescent, a property that can be exploited for highly sensitive detection. nih.govresearchgate.net Fluorescence occurs when a molecule absorbs light at one wavelength (excitation) and then emits light at a longer, lower-energy wavelength (emission). For 4-aminobiphenyl, excitation around 280 nm leads to fluorescence emission. cas.cz This technique is inherently more sensitive than UV-Vis absorption because it measures an emitted signal against a dark background. The sensitivity and selectivity can be further enhanced by carefully selecting the optimal excitation and emission wavelengths. The fluorescence properties are often sensitive to the solvent environment. rsc.org

Table 3: Predicted Spectroscopic Properties for this compound

| Property | Predicted Characteristic |

|---|---|

| UV-Vis λmax | ~280 nm |

| Fluorescence Excitation λmax | ~280-290 nm |

| Fluorescence Emission λmax | ~360-380 nm |

| Notes | Spectral properties are dependent on solvent polarity and pH. cas.czrsc.org |

Sample Preparation and Extraction Protocols for Environmental Matrices

The successful analysis of this compound in environmental matrices such as soil, sediment, or water is critically dependent on the sample preparation step. The primary goals are to isolate the analyte from the bulk matrix, concentrate it to a level suitable for instrumental detection, and remove interfering substances.

For aqueous samples, Solid-Phase Extraction (SPE) is a widely used and effective technique. In SPE, the water sample is passed through a cartridge containing a solid sorbent. Aromatic amines can be retained on reversed-phase sorbents (e.g., C18, polymeric) or cation-exchange sorbents. After loading the sample, interfering compounds are washed away with a weak solvent, and the target analyte is then eluted with a small volume of a stronger organic solvent (e.g., methanol, acetonitrile). This process simultaneously cleans up and concentrates the sample.

For solid matrices like soil or sediment, solvent extraction is typically the first step. Common methods include:

Soxhlet Extraction: A classical method involving continuous extraction with a solvent like hexane (B92381) or a mixture of hexane and acetone.

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): A more modern approach that uses organic solvents at elevated temperatures and pressures to achieve rapid and efficient extraction.

Ultrasonic Extraction (Sonication): Uses high-frequency sound waves to facilitate the extraction of the analyte from the solid matrix into a solvent.

Following the initial extraction from a solid sample, the resulting extract is often concentrated and may require a further clean-up step, such as SPE, to remove co-extracted matrix components before instrumental analysis. nih.gov

Applications of 4 Ethyl 4 Biphenylamine and Its Derivatives in Materials Science and Catalysis

Intermediates in Liquid Crystal Technology Development

Derivatives of 4'-Ethyl-4-biphenylamine are investigated as intermediates in the synthesis of liquid crystals, a cornerstone of modern display technology. The rigid biphenyl (B1667301) core is a common feature in many liquid crystalline compounds, providing the necessary structural anisotropy for the formation of mesophases. The ethyl and amine substituents on the biphenyl structure allow for further chemical modifications to fine-tune the material's properties.

For instance, structurally similar compounds, such as 4'-substituted 4-(β-p-substituted arylethyl)biphenyls, have been synthesized and found to exhibit liquid crystal phases over a wide temperature range. rsc.org The synthesis of various ethers from these compounds demonstrates how modifications to the terminal groups can significantly influence the melting points and the smectic and nematic properties of the resulting materials. rsc.org When these derivatives are mixed with other nematogens like 4-cyano-4'-n-pentylbiphenyl, they can form low-melting, nematic eutectic mixtures. rsc.org This highlights the role of such biphenyl structures in creating liquid crystal formulations with desirable properties for display applications.

Electro-optical Property Modulation